![molecular formula C43H33NO2S B13999455 N-[tris(4-phenylphenyl)methyl]benzenesulfonamide CAS No. 13561-38-1](/img/structure/B13999455.png)
N-[tris(4-phenylphenyl)methyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[tris(4-phenylphenyl)methyl]benzenesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of benzenesulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound’s structure includes multiple phenyl groups, which contribute to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[tris(4-phenylphenyl)methyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of tris(4-phenylphenyl)methanol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
N-[tris(4-phenylphenyl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[tris(4-phenylphenyl)methyl]benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of advanced materials and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-[tris(4-phenylphenyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, its role as a carbonic anhydrase inhibitor is attributed to its ability to bind to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor growth and proliferation in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide: A simpler analog with similar inhibitory properties but less structural complexity.
N-(thiazol-4-ylmethyl)benzenesulfonamide: Known for its fungicidal activities.
Uniqueness
N-[tris(4-phenylphenyl)methyl]benzenesulfonamide stands out due to its multiple phenyl groups, which enhance its stability and reactivity. Its unique structure allows for a broader range of applications, particularly in medicinal chemistry and material science .
Propiedades
Número CAS |
13561-38-1 |
|---|---|
Fórmula molecular |
C43H33NO2S |
Peso molecular |
627.8 g/mol |
Nombre IUPAC |
N-[tris(4-phenylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C43H33NO2S/c45-47(46,42-19-11-4-12-20-42)44-43(39-27-21-36(22-28-39)33-13-5-1-6-14-33,40-29-23-37(24-30-40)34-15-7-2-8-16-34)41-31-25-38(26-32-41)35-17-9-3-10-18-35/h1-32,44H |
Clave InChI |
LQQDFDLXDUPKEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)NS(=O)(=O)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B13999375.png)
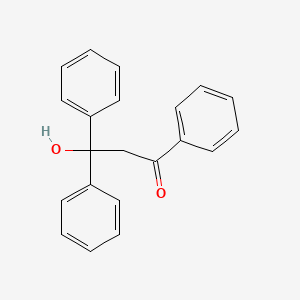
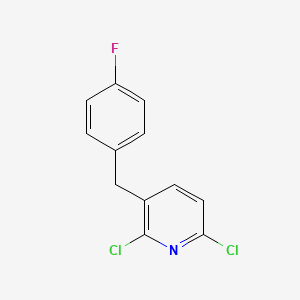
![2-(2-chloroethyl)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B13999386.png)
![3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13999394.png)
![4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine](/img/structure/B13999401.png)

![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)
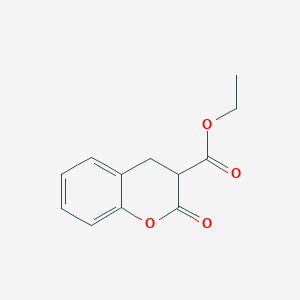
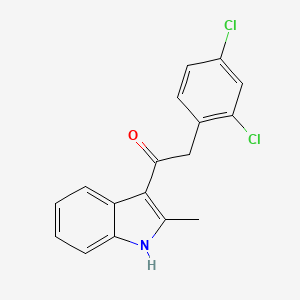
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)
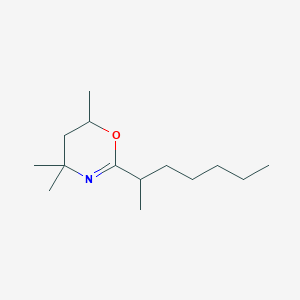
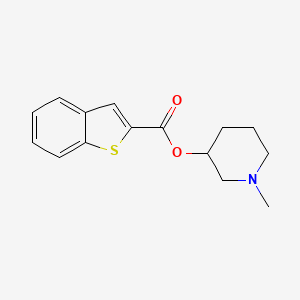
![1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide](/img/structure/B13999454.png)
